molecular formula C11H16O3 B009825 3-(2,3-Dimethoxyphenyl)propan-1-ol CAS No. 103853-10-7

3-(2,3-Dimethoxyphenyl)propan-1-ol

Cat. No. B009825
M. Wt: 196.24 g/mol
InChI Key: UZYOQKCMPDEWAJ-UHFFFAOYSA-N
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Description

“3-(2,3-Dimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H16O3 . It is related to other compounds such as 3-(3,4-Dimethoxyphenyl)-1-propanol and 2-(3,4-Dimethoxyphenyl)ethanol .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dimethoxyphenyl)propan-1-ol” consists of a propanol group attached to a phenyl group, which has two methoxy (OCH3) groups attached to it . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dimethoxyphenyl)propan-1-ol” include its molecular weight, which is 196.24 . Other properties such as its boiling point, melting point, and solubility can be determined using standard laboratory techniques .

Future Directions

The future directions for research on “3-(2,3-Dimethoxyphenyl)propan-1-ol” could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOQKCMPDEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548561
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)propan-1-ol

CAS RN

103853-10-7
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Bonner, U Laban, BR Chemel, JI Juncosa… - …, 2011 - Wiley Online Library
A novel class of isochroman dopamine analogues, originally reported by Abbott Laboratories, have >100‐fold selectivity for D 1 ‐like over D 2 ‐like receptors. We synthesized a parallel …

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